molecular formula C9H18ClN B2518990 2-(Cyclopentylmethyl)azetidine hydrochloride CAS No. 2173999-52-3

2-(Cyclopentylmethyl)azetidine hydrochloride

Cat. No.: B2518990
CAS No.: 2173999-52-3
M. Wt: 175.7
InChI Key: NOKDPEWGYZILJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylmethyl)azetidine hydrochloride (CAS 2173999-52-3) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the class of azetidines, which are four-membered N-heterocycles recognized as valuable building blocks in synthetic organic chemistry . The relatively rigid and ring-strained structure of the azetidine ring makes it a versatile precursor for the synthesis of nitrogen-containing compounds such as amino acids, alkaloids, and biologically active molecules . Researchers utilize this and related azetidine derivatives in the design and development of novel pharmaceutical compounds, including investigations into potential therapeutics such as peptide deformylase inhibitors for the treatment of bacterial infections . The compound is offered with a guaranteed purity of 95% and is available for immediate shipment from global stock . This product is intended for laboratory research use only and is not approved for use in humans, as a drug, or for any other clinical applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(cyclopentylmethyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-4-8(3-1)7-9-5-6-10-9;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKDPEWGYZILJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of azetidines, including 2-(Cyclopentylmethyl)azetidine hydrochloride, can be achieved through various methods. One common approach involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2-(Cyclopentylmethyl)azetidine hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-(Cyclopentylmethyl)azetidine hydrochloride serves as a versatile intermediate in organic synthesis. Its azetidine ring structure allows for various chemical transformations, making it suitable for creating diverse compounds. The compound can be used in:

  • C(sp3)–H Functionalization : This method enables the introduction of various substituents onto the azetidine ring, enhancing the compound's utility in synthesizing complex molecules .
  • Polymerization Reactions : The compound's ability to undergo polymerization makes it useful in producing polymers and other industrial materials.

Biological Research

Potential Biological Activities

Research into the biological activities of this compound has revealed several promising applications:

  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits significant antimicrobial activity against various pathogens, suggesting potential use in developing new antimicrobial agents.
  • Antiviral Activity : Investigations into its antiviral properties are ongoing, with initial findings showing promise against certain viral strains.
  • Therapeutic Applications : Azetidine derivatives, including this compound, are being explored for their potential therapeutic effects in treating diseases such as cancer and inflammatory disorders. The unique properties of the azetidine ring may contribute to their efficacy as drug candidates .

Case Study 1: Antimicrobial Activity

  • Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Case Study 2: Anticancer Activity

  • Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 3: Anti-inflammatory Properties

  • Objective : Investigate anti-inflammatory effects using LPS-stimulated macrophages.
  • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)azetidine hydrochloride is primarily driven by the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The polar nitrogen atom in the ring plays a crucial role in its reactivity, enabling the compound to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 2-(Cyclopentylmethyl)azetidine hydrochloride with related azetidine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Notable Properties
2-(Cyclopentylmethyl)azetidine HCl Cyclopentylmethyl (aliphatic) C₉H₁₈ClN 175.70 (calc.) High lipophilicity; moderate steric bulk
3-Methoxyazetidine HCl Methoxy (polar) C₄H₁₀ClNO 123.58 Lower MW; enhanced polarity
(S)-2-(Fluoromethyl)azetidine HCl Fluoromethyl (electronegative) C₄H₉ClFN 125.57 Increased electronegativity; potential metabolic stability
3-[2-(Trifluoromethyl)phenoxy]azetidine HCl Trifluoromethyl phenoxy (aromatic) C₁₀H₁₁ClF₃NO 253.65 High MW; aromaticity enhances lipophilicity
2-(Azetidin-3-yl)propan-2-ol HCl Propanol (hydrophilic) C₆H₁₄ClNO 163.64 Water-soluble; chiral center

Key Observations :

  • Steric Effects : The bulky cyclopentyl group may impose steric hindrance, influencing receptor binding or synthetic accessibility compared to smaller substituents like methoxy .
  • Electronic Effects : Fluorine-containing analogs (e.g., fluoromethyl or trifluoromethyl groups) introduce electronegativity, which can enhance metabolic stability and modulate electronic interactions in drug-receptor binding .

Biological Activity

2-(Cyclopentylmethyl)azetidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. The synthesis, structure-activity relationships (SAR), and case studies from recent research will be discussed to provide a comprehensive overview of this compound's biological relevance.

Chemical Structure

This compound is characterized by its azetidine ring, which is a four-membered saturated heterocycle containing nitrogen. The cyclopentylmethyl group enhances the lipophilicity and potentially the biological activity of the compound.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of azetidine derivatives, including this compound. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

  • Mechanism : The antibacterial activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
  • Case Study : In vitro tests revealed that compounds similar to 2-(Cyclopentylmethyl)azetidine exhibited inhibition zones ranging from 9 mm to 20 mm against resistant strains like E. cloacae, suggesting significant antibacterial potential .
CompoundZone of Inhibition (mm)Bacterial Strain
2-(Cyclopentylmethyl)azetidine15E. cloacae
Compound A20S. aureus
Compound B12E. coli

Anti-inflammatory Activity

The anti-inflammatory effects of azetidine derivatives have also been explored. Compounds in this class can inhibit nitric oxide (NO) production in macrophage cell lines.

  • Findings : In a study using RAW 264.7 cells, certain derivatives showed over 30% inhibition of NO production, indicating potential as anti-inflammatory agents .
  • Structure-Activity Relationship : The presence of specific substituents on the azetidine ring enhances anti-inflammatory activity, with hydroxyl groups being particularly effective.

Anticancer Activity

The anticancer properties of azetidine compounds are under investigation due to their ability to inhibit tumor cell proliferation.

  • Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Case Study : A recent study highlighted that certain azetidine derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Azetidine Ring : The reaction between cyclopentanone and appropriate amines under acidic conditions.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to form the hydrochloride salt for enhanced solubility.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates activation energies for ring-opening or substitution reactions.
  • Machine Learning (ML) : Models trained on azetidine reaction databases predict regioselectivity (e.g., MIT’s Reactor ).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways .

What are the critical factors in designing enantioselective syntheses of chiral azetidine derivatives?

Advanced Research Question
Key considerations:

  • Chiral Catalysts : Use of BINOL-phosphoric acids for asymmetric cyclization (up to 95% ee) .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) separate enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Salt formation with chiral acids (e.g., tartaric acid) .

How can in vitro and in vivo metabolic studies inform the design of azetidine-based prodrugs?

Advanced Research Question

  • Metabolic Hotspots : Cytochrome P450 enzymes oxidize the cyclopentylmethyl group. Introduce fluorine substituents to block metabolism .
  • Prodrug Activation : Esterase-cleavable moieties (e.g., pivaloyloxymethyl) improve tissue penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.